Vapor Pressure Differential: GeI4 vs. GeCl4 for Controlled Volatility CVD
GeI₄ exhibits a vapor pressure approximately six orders of magnitude lower than GeCl₄ at room temperature, providing precise control over precursor delivery in low-volatility CVD processes where excessive volatility would compromise film uniformity .
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 1.58 × 10⁻⁷ mmHg (at 25 °C) |
| Comparator Or Baseline | GeCl₄: 76 mmHg (at 20 °C) |
| Quantified Difference | ~4.8 × 10⁸-fold lower vapor pressure for GeI₄ |
| Conditions | Ambient temperature (~20–25 °C), static measurement |
Why This Matters
Procurement of GeI₄ over GeCl₄ is essential for CVD applications requiring a low-volatility germanium source to prevent premature vaporization and ensure controlled, uniform film deposition.
